4-Bromo-2,6-dimethylbenzoic acid
Overview
Description
4-Bromo-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,6 on the benzene ring are replaced by a bromine atom and two methyl groups, respectively . This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-Bromo-2,6-dimethylbenzoic acid involves a Grignard reaction. The process starts with 5-bromo-2-iodo-1,3-dimethylbenzene, which reacts with isopropylmagnesium chloride in tert-butyl methyl ether at 0°C. Carbon dioxide is then introduced to complete the reaction. The product is extracted and purified using aqueous sodium hydroxide and hydrochloric acid .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved by brominating 2,6-dimethylbenzoic acid under acidic conditions. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
4-Bromo-2,6-dimethylbenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Employed in the production of polymers and advanced materials
Mechanism of Action
The mechanism by which 4-Bromo-2,6-dimethylbenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
- 4-Bromo-2,5-dimethylbenzoic acid
- 4-Bromo-2,6-dimethoxybenzoic acid
- 2,6-Dimethylbenzoic acid
Comparison: 4-Bromo-2,6-dimethylbenzoic acid is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a different balance of steric and electronic effects, making it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZAABLAECNINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474760 | |
Record name | 4-bromo-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74346-19-3 | |
Record name | 4-bromo-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.